Product packaging for 1-(Methylamino)cyclobutane-1-carbonitrile(Cat. No.:CAS No. 154263-08-8)

1-(Methylamino)cyclobutane-1-carbonitrile

Cat. No.: B3243013
CAS No.: 154263-08-8
M. Wt: 110.16 g/mol
InChI Key: JTAPOORUPPEREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Methylamino)cyclobutane-1-carbonitrile is a useful research compound. Its molecular formula is C6H10N2 and its molecular weight is 110.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2 B3243013 1-(Methylamino)cyclobutane-1-carbonitrile CAS No. 154263-08-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(methylamino)cyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-8-6(5-7)3-2-4-6/h8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAPOORUPPEREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154263-08-8
Record name 1-(methylamino)cyclobutane-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Sophisticated Synthetic Strategies and Methodological Advancements for 1 Methylamino Cyclobutane 1 Carbonitrile

Elucidation of Novel and Improved Synthetic Routes to 1-(Methylamino)cyclobutane-1-carbonitrile

The development of efficient and versatile synthetic routes to this compound is crucial for its application in medicinal chemistry and materials science. Research efforts have focused on both the refinement of classical methods and the exploration of novel reaction pathways.

Exploration of Precursor Architectures and Reaction Pathways

The most direct and widely employed method for the synthesis of this compound is the Strecker synthesis . wikipedia.orgchemeurope.comvaia.comnrochemistry.com This one-pot, three-component reaction involves the condensation of a ketone (cyclobutanone), an amine (methylamine), and a cyanide source. wikipedia.orgchemeurope.com The reaction proceeds through the initial formation of an imine from the reaction of cyclobutanone (B123998) and methylamine (B109427). Subsequent nucleophilic addition of the cyanide ion to the iminium ion yields the target α-aminonitrile. wikipedia.orgchemeurope.comvaia.com

The general mechanism can be outlined as follows:

Imine Formation: Cyclobutanone reacts with methylamine to form a hemiaminal intermediate, which then dehydrates to form the corresponding N-methylcyclobutylideneamine (an imine).

Cyanide Addition: A cyanide source, such as hydrogen cyanide (HCN), potassium cyanide (KCN), or trimethylsilyl (B98337) cyanide (TMSCN), delivers the cyanide nucleophile to the electrophilic carbon of the imine, forming this compound. nih.govorganic-chemistry.orgcabidigitallibrary.org

Alternative, though more circuitous, synthetic strategies for substituted cyclobutane (B1203170) cores have been explored, which could be adapted for the synthesis of this compound. These multi-step sequences often involve the construction of the cyclobutane ring with subsequent introduction of the amino and nitrile functionalities.

Optimization of Reaction Conditions and Yield for Industrial and Laboratory Scale Synthesis

Significant efforts have been dedicated to optimizing the Strecker reaction for both laboratory and industrial-scale synthesis of α-aminonitriles, including those with a cyclobutane scaffold. Key parameters that have been investigated include the choice of catalyst, solvent, and cyanide source.

Catalysis: A variety of catalysts have been shown to promote the Strecker reaction, leading to improved yields and milder reaction conditions. These include:

Lewis Acids: Metal triflates, such as gallium(III) triflate, have been found to be effective catalysts for the Strecker reaction of ketones. pnas.org Palladium(II) complexes have also been utilized. nih.gov

Brønsted Acids: Acids such as formic acid and succinic acid can catalyze the formation of the imine intermediate. mdpi.com

Organocatalysts: Thiourea derivatives and other hydrogen-bond donors have been employed to activate the imine towards nucleophilic attack by the cyanide. mdpi.com

Solvent and Cyanide Source: The choice of solvent can significantly impact the reaction rate and yield. While traditional organic solvents like dichloromethane (B109758) are commonly used, more environmentally benign options such as water or solvent-free conditions have been explored. pnas.orgmdpi.comorganic-chemistry.org The use of trimethylsilyl cyanide (TMSCN) is often favored in laboratory settings due to its solubility in organic solvents, while alkali metal cyanides like KCN are more common in industrial applications. wikipedia.orgnih.govcabidigitallibrary.org

The table below summarizes various conditions reported for the Strecker synthesis of α-aminonitriles, which are applicable to the synthesis of this compound.

CatalystCyanide SourceSolventScaleReference(s)
Gallium(III) triflateTMSCNDichloromethaneLaboratory pnas.org
Palladium(II) complexTMSCNDichloromethaneLaboratory nih.gov
Sulfated polyborateTMSCNSolvent-freeLaboratory mdpi.com
N-Methyl imidazolium (B1220033) acetateTMSCN[HMIm]OAcLaboratory cabidigitallibrary.org
Indium powderTMSCNWaterLaboratory
None (autocatalytic)KCN/NH₄ClWater/Methanol (B129727)Industrial wikipedia.org

Development of Chemo-, Regio-, and Stereoselective Syntheses of this compound and its Analogues

The development of selective synthetic methods is paramount for accessing specific isomers of this compound and its derivatives, which may exhibit distinct biological activities or material properties.

The synthesis of enantiomerically enriched cyclobutane carbonitriles can be achieved through asymmetric Strecker reactions. These methods typically employ either chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral amine, such as (S)-alpha-phenylethylamine, can be used in place of methylamine to form a diastereomeric mixture of aminonitriles, which can then be separated. wikipedia.orgrug.nl Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target compound.

Chiral Catalysts: A more atom-economical approach involves the use of a chiral catalyst to induce enantioselectivity. Several catalytic systems have been developed for the asymmetric Strecker reaction of ketones, including:

Thiourea-derived catalysts: These organocatalysts can activate the imine through hydrogen bonding, facilitating enantioselective cyanide addition. wikipedia.org

BINOL-derived catalysts: Chiral 1,1'-bi-2-naphthol (B31242) (BINOL) can be used to create a chiral environment around a metal center or to generate a chiral cyanide anion. wikipedia.org

Chiral Zirconium Catalysts: Novel binuclear chiral zirconium catalysts have been successfully employed in enantioselective Strecker reactions. nih.gov

For the synthesis of substituted analogues of this compound, controlling the diastereoselectivity during the formation of the cyclobutane ring is crucial. One effective strategy is the Michael addition of N-heterocycles onto cyclobutenes, which can provide diastereomerically enriched N-substituted cyclobutanes. nih.govepfl.ch This method allows for the efficient formation of various heterocyclic aminocyclobutane esters and amides, which can serve as precursors to more complex analogues.

Biocatalytic and Enzymatic Syntheses of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Several enzymatic strategies can be envisioned for the preparation of chiral this compound or its precursors.

Enzymatic Hydrolysis of Nitriles: Nitrilases and nitrile hydratases are enzymes that can hydrolyze nitrile groups. nih.govacs.orgresearchgate.net

Nitrilases directly convert nitriles to carboxylic acids. nih.govacs.orgresearchgate.net

Nitrile hydratases convert nitriles to amides, which can then be hydrolyzed to carboxylic acids by amidases . nih.govacs.orgresearchgate.net

These enzymes can be used in the kinetic resolution of a racemic mixture of this compound. The enzyme would selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. researchgate.net A more advanced approach is a dynamic kinetic resolution (DKR) , where the enantioselective enzymatic hydrolysis is coupled with in-situ racemization of the starting aminonitrile, theoretically allowing for a 100% yield of the desired chiral product. frontiersin.org

Transaminases for Chiral Amine Synthesis: Transaminases (TAs), particularly ω-transaminases, are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govnih.govscispace.commdpi.comresearchgate.net A suitable ω-TA could be used to convert cyclobutanone to a chiral aminocyclobutane precursor with high enantiomeric excess. This intermediate could then be N-methylated and cyanated to yield the final product.

Lipase-Catalyzed Resolutions: Lipases are versatile enzymes that can catalyze the enantioselective acylation or hydrolysis of esters and amides. nih.govnih.govmdpi.com A lipase (B570770) could be used for the kinetic resolution of a racemic precursor to this compound, such as a racemic aminocyclobutanol derivative.

The table below summarizes potential biocatalytic approaches for the synthesis of chiral this compound.

Enzyme ClassStrategySubstrateProductReference(s)
NitrilaseKinetic Resolution / DKRRacemic this compoundChiral 1-(methylamino)cyclobutane-1-carboxylic acid nih.govacs.orgresearchgate.netfrontiersin.orgnih.gov
Nitrile Hydratase / AmidaseKinetic Resolution / DKRRacemic this compoundChiral 1-(methylamino)cyclobutane-1-carboxamide nih.govacs.orgresearchgate.netfrontiersin.org
ω-TransaminaseAsymmetric SynthesisCyclobutanoneChiral 1-aminocyclobutane nih.govnih.govscispace.commdpi.comresearchgate.net
LipaseKinetic ResolutionRacemic aminocyclobutane precursorEnantiomerically enriched precursor nih.govnih.govmdpi.com

Engineered Enzymes for Stereoselective Amination and Nitrile Introduction

The quest for greener, more efficient, and highly selective synthetic methods has propelled the use of biocatalysis in pharmaceutical manufacturing. Engineered enzymes, particularly reductive aminases (RedAms), have emerged as powerful tools for the asymmetric synthesis of chiral amines. While specific literature on the direct enzymatic synthesis of this compound is not abundant, a landmark example in the synthesis of a structurally analogous key intermediate for the drug abrocitinib (B560407) highlights the potential of this technology.

Researchers at Pfizer developed an engineered RedAm for the commercial, multi-ton synthesis of cis-isopropyl 3-(methylamino)cyclobutane-1-carboxylate. nih.gov This process demonstrates a highly stereoselective transformation with a reported cis:trans ratio greater than 99:1 and a space-time yield (STY) of 2.5 g L⁻¹ h⁻¹. nih.gov Reductive aminases catalyze the conversion of a ketone to an amine at the expense of an amine donor and a reducing equivalent, typically from a nicotinamide (B372718) cofactor.

This industrial application underscores the feasibility of using engineered enzymes for complex transformations on cyclobutane scaffolds. nih.gov A hypothetical, yet plausible, enzymatic route to this compound would likely involve a similar RedAm-catalyzed reaction starting from a ketone precursor, such as 1-oxocyclobutane-1-carbonitrile, using methylamine as the amine source. The development of such a process would depend on screening and engineering a suitable RedAm with high activity and selectivity for this specific substrate.

Mechanistic Insights into Enzymatic Transformation of Precursors to this compound

The mechanism of reductive aminases (RedAms) provides a clear blueprint for how precursors could be transformed into the target molecule. The catalytic cycle typically begins with the condensation of a ketone substrate (e.g., 1-oxocyclobutane-1-carbonitrile) with an amine (methylamine) within the enzyme's active site to form a Schiff base or imine intermediate.

This imine is positioned stereospecifically relative to a hydride source, usually a reduced nicotinamide cofactor (NAD(P)H). The enzyme then facilitates the hydride transfer to the imine's electrophilic carbon, reducing the C=N double bond to a C-N single bond and thereby forming the final amine product with high stereocontrol. The oxidized cofactor is subsequently regenerated by a coupled dehydrogenase enzyme in a cofactor recycling system. The high selectivity observed in processes like the synthesis of the abrocitinib intermediate is a direct result of the precise three-dimensional arrangement of the substrates and cofactor within the engineered active site of the biocatalyst. nih.gov

Advanced Derivatization and Chemical Transformations of this compound

The unique structure of this compound, featuring a strained four-membered ring, a reactive nitrile group, and a secondary amine, offers a rich landscape for chemical modifications.

Reactivity of the Nitrile Moiety (e.g., Hydrolysis, Reduction, Cycloaddition Reactions)

The nitrile group is a versatile functional group that can undergo a variety of transformations to produce different classes of compounds. researchgate.netuni.lu

Hydrolysis: The carbon atom in a nitrile group is electrophilic and can be attacked by nucleophiles. americanelements.com Under aqueous acidic or basic conditions, the nitrile can be hydrolyzed. uni.lu The reaction typically proceeds in two stages: first, the formation of an amide intermediate (1-(methylamino)cyclobutane-1-carboxamide), followed by further hydrolysis to the corresponding carboxylic acid (1-(methylamino)cyclobutane-1-carboxylic acid). bldpharm.comsigmaaldrich.com The conditions can often be controlled to isolate the intermediate amide. bldpharm.com

Reduction: The nitrile group can be reduced to a primary amine. researchgate.net Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting this compound into 1-(aminomethyl)-N-methylcyclobutan-1-amine. uni.lusigmaaldrich.com The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon, forming an intermediate imine anion which is then further reduced. uni.luamericanelements.com

Cycloaddition: Nitriles can participate as dipolarophiles or dienophiles in cycloaddition reactions to form heterocyclic systems. researchgate.net For instance, Lewis acid-mediated [4+2] cycloadditions between donor-acceptor cyclobutanes and nitriles have been reported to form functionalized tetrahydropyridines. researchgate.net This reactivity opens pathways to more complex fused-ring structures starting from the cyclobutane nitrile scaffold. 1,3-dipolar cycloaddition reactions are also a key method for constructing five-membered heterocyclic rings from nitriles. rsc.org

Reaction TypeReagents/ConditionsProduct Functional GroupCitation
Hydrolysis (partial)H₂O, H⁺ or OH⁻ (controlled)Amide bldpharm.com
Hydrolysis (full)H₂O, H⁺ or OH⁻ (harsher conditions)Carboxylic Acid uni.lusigmaaldrich.com
ReductionLiAlH₄, followed by H₂OPrimary Amine (-CH₂NH₂) uni.lusigmaaldrich.com
[4+2] CycloadditionDonor-Acceptor Cyclobutane, Lewis Acid (e.g., SnCl₄)Tetrahydropyridine researchgate.net

Reactions Involving the Methylamino Group (e.g., Alkylation, Acylation, Rearrangements)

The secondary amine of this compound is a nucleophilic center and can undergo several characteristic reactions.

Alkylation and Acylation: As a typical secondary amine, the methylamino group can be readily N-alkylated with alkyl halides or N-acylated with reagents like acyl chlorides or anhydrides. Acylation would yield the corresponding N-substituted amide, a common transformation in drug discovery to modify a molecule's properties.

Rearrangements: Aminocyclobutane systems can participate in rearrangement reactions. For example, an organocatalytic enantioselective synthesis of α-(benzylamino)cyclobutanones has been achieved through a tandem condensation/intramolecular rearrangement process starting from α-hydroxycyclobutanone and benzylamines. researchgate.net This suggests that under appropriate conditions, the aminonitrile could be a precursor for rearrangement reactions to form other functionalized ring systems.

Reaction TypeTypical ReagentsProduct Functional GroupCitation
N-AlkylationAlkyl Halide (e.g., CH₃I)Tertiary AmineGeneral Knowledge
N-AcylationAcyl Chloride (e.g., CH₃COCl), AnhydrideAmideGeneral Knowledge
Rearrangement (Analogous)Organocatalyst, from related precursorsα-Aminocyclobutanone researchgate.net

Modifications and Ring Transformations of the Cyclobutane Core

The cyclobutane ring is characterized by significant ring strain, making it susceptible to ring-opening and rearrangement reactions under various conditions. researchgate.net

Ring-Opening Reactions: The inherent strain of the four-membered ring allows it to undergo cleavage under acidic, basic, thermal, or photochemical conditions. researchgate.net When the cyclobutane ring is appropriately substituted, ring-opening can be followed by skeletal rearrangements, leading to complex molecular structures. researchgate.net

Ring Expansion/Rearrangement: Novel rearrangements of cyclobutane derivatives have been reported. For example, a dithianylcyclobutachromanol derivative was shown to rearrange into a cyclobuta[b] researchgate.netbenzoxepin-8,9-dione system upon treatment with mercuric oxide and fluoroboric acid. rsc.org Such transformations highlight the potential to convert the simple cyclobutane core into more elaborate fused heterocyclic systems.

Cycloreversion: Cyclobutane rings can undergo [2+2] cycloreversion, splitting the four-membered ring into two alkene fragments. This reaction can be induced photochemically. For instance, the photoreductive splitting of cyclobutane pyrimidine (B1678525) dimers, which are DNA lesions, can be triggered by electron transfer, leading to the regeneration of the original pyrimidine bases. nih.gov This principle could potentially be applied to cleave the cyclobutane ring in this compound derivatives under specific photochemical conditions.

In Depth Mechanistic Investigations and Chemical Reactivity of 1 Methylamino Cyclobutane 1 Carbonitrile

Fundamental Reactivity Patterns and Electron Density Distributions

The reactivity of 1-(methylamino)cyclobutane-1-carbonitrile is largely governed by the distribution of electron density across the molecule. The nitrogen atom of the methylamino group possesses a lone pair of electrons, rendering it a nucleophilic and basic center. Conversely, the carbon atom of the nitrile group is electrophilic due to the strong electron-withdrawing nature of the adjacent nitrogen atom. The cyclobutane (B1203170) ring, with its inherent ring strain, can influence reaction rates and pathways, often favoring reactions that lead to ring-opening and relief of this strain.

Computational studies, such as those employing Density Functional Theory (DFT), can provide a quantitative picture of the electron density distribution. These calculations typically show a high electron density localized on the amino nitrogen and the nitrile nitrogen, while the nitrile carbon and the quaternary carbon of the cyclobutane ring exhibit lower electron density, making them susceptible to nucleophilic attack. The deformation density map, which is the difference between the molecule's electron density and that of its constituent spherical atoms, would visually highlight these regions of charge concentration and depletion. utwente.nl

Detailed Mechanistic Elucidation of Key Reactions of this compound

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Kinetic and Thermodynamic Studies of Reaction Rates and Equilibria

Kinetic studies are essential for determining the rates of reactions involving this compound and how these rates are affected by factors such as temperature, concentration, and the presence of catalysts. For instance, in a nucleophilic substitution reaction, the rate might be determined by monitoring the disappearance of the starting material or the appearance of the product over time using techniques like spectroscopy or chromatography.

The data obtained from such studies can be used to construct rate laws and propose reaction mechanisms. For example, a reaction rate that is dependent on the concentration of both the cyclobutane derivative and a nucleophile would suggest a bimolecular mechanism.

Thermodynamic studies, on the other hand, provide information about the energy changes that occur during a reaction. By determining the enthalpy (ΔH) and entropy (ΔS) of a reaction, the Gibbs free energy change (ΔG) can be calculated, which indicates the spontaneity of the reaction. For example, a highly negative ΔG would suggest a thermodynamically favorable process. Such studies are critical for understanding reaction equilibria and predicting the position of equilibrium. mdpi.com

Isotopic Labeling and Trapping Experiments for Intermediate Identification

Isotopic labeling is a powerful technique used to trace the fate of atoms or fragments of a molecule throughout a chemical reaction. biorxiv.org By replacing an atom in this compound with one of its heavier isotopes (e.g., ¹³C or ¹⁵N), the movement of that atom can be followed using mass spectrometry or NMR spectroscopy. researchgate.netmdpi.com This can provide definitive evidence for proposed reaction intermediates and pathways. For example, if a reaction is proposed to proceed through a specific intermediate, labeling a position that is expected to change in the intermediate and observing the label's position in the final product can confirm or refute the proposed mechanism.

Trapping experiments are another valuable tool for identifying reactive intermediates. In these experiments, a "trapping agent" is added to the reaction mixture, which is a substance that can react rapidly and specifically with a suspected intermediate to form a stable, characterizable product. The isolation and identification of this trapped product provide strong evidence for the existence of the transient intermediate.

Exploration of Transition State Structures and Energy Profiles

The transition state is a high-energy, transient species that exists at the peak of the energy profile of a reaction, representing the point of maximum energy along the reaction coordinate. dntb.gov.ua The structure of the transition state determines the stereochemical outcome of a reaction. Computational chemistry plays a pivotal role in exploring the structures and energies of transition states. researchgate.net

By calculating the potential energy surface for a reaction, chemists can map out the energy changes that occur as reactants are converted into products. This allows for the identification of the transition state structure and the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. A lower activation energy corresponds to a faster reaction rate. These computational models can provide insights into bond-breaking and bond-forming processes at a level of detail that is often inaccessible through experimental methods alone.

Catalytic Methodologies for Modulating this compound Reactivity

Catalysts can be employed to enhance the reactivity of this compound and to control the stereochemical outcome of its reactions.

Organocatalysis in Stereocontrolled Transformations

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. researchgate.net In the context of this compound, which is a chiral molecule, organocatalysts can be used to achieve high levels of stereocontrol, leading to the preferential formation of one enantiomer or diastereomer over others.

Transition Metal-Mediated Reactions and Ligand Design

The unique structural features of this compound, which include a secondary amine, a nitrile group, and a strained cyclobutane ring, make it an intriguing candidate for exploration in transition metal-mediated reactions and as a scaffold for ligand design. While specific research on this exact molecule is not extensively documented, its reactivity can be inferred from the well-established chemistry of α-aminonitriles and cyclobutane derivatives in the presence of transition metals. The interplay between the amine and nitrile functionalities offers potential for chelation, and the strained four-membered ring could be susceptible to ring-opening or rearrangement reactions catalyzed by transition metals.

The field of transition metal catalysis has seen significant advancements in the functionalization of otherwise inert C-H and C-C bonds, offering pathways to complex molecular architectures. mdpi.comnih.gov For α-aminonitriles, transition metal-catalyzed processes are often employed in their synthesis, for instance, through the oxidative cyanation of tertiary amines using catalysts based on ruthenium or other metals. organic-chemistry.org The reverse of this process, or further functionalization, presents an area of synthetic potential.

Moreover, the design of ligands containing cyclobutane scaffolds is an emerging area of interest. rsc.org The rigid and three-dimensional nature of the cyclobutane ring can enforce specific geometries upon coordination to a metal center, which can be advantageous in asymmetric catalysis.

Potential Transition Metal-Mediated Transformations:

Based on the known reactivity of related compounds, several potential transition metal-mediated reactions involving this compound can be proposed. These hypothetical transformations highlight the synthetic utility that could be unlocked.

One plausible reaction is the hydrolysis or alcoholysis of the nitrile group to an amide or ester, respectively. While this can be achieved under acidic or basic conditions, transition metal catalysts, such as those based on platinum or palladium, can offer milder reaction conditions and potentially higher selectivity.

Another area of potential is the decyanative functionalization , where the nitrile group is replaced. Transition metal-catalyzed decyanative cross-coupling reactions are known, though less common than those involving halides or triflates. A hypothetical palladium-catalyzed decyanative arylation is presented in the table below.

The secondary amine offers a handle for N-arylation or N-alkylation reactions . Buchwald-Hartwig amination and other similar cross-coupling reactions are powerful tools for forming C-N bonds and could be applied to this compound.

Finally, the strained cyclobutane ring could undergo C-C bond activation and ring-opening, a strategy that has been employed with other cyclobutane derivatives to access linear or larger ring systems. nih.gov Rhodium or nickel catalysts are often effective in promoting such transformations.

Below is a table of proposed, hypothetical transition metal-mediated reactions with this compound, based on established catalytic methods for similar functional groups and scaffolds.

EntryReactantReagents and ConditionsProposed ProductReaction Type
1This compoundH₂O, [Pd(OH)₂/C], 100 °C1-(Methylamino)cyclobutane-1-carboxamideNitrile Hydrolysis
2This compoundPhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, Toluene, 110 °C1-Phenyl-1-(methylamino)cyclobutaneDecyanative Arylation
3This compoundPh-Br, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C1-(N-Methyl-N-phenylamino)cyclobutane-1-carbonitrileBuchwald-Hartwig Amination
4This compound[Rh(cod)Cl]₂, H₂, CH₂Cl₂(1-Aminomethyl)cyclobutylamine derivativeRing-Opening/Rearrangement

Ligand Design and Coordination Chemistry:

The bifunctional nature of this compound, with its secondary amine (a soft N-donor) and nitrile group (a harder N-donor), suggests its potential as a bidentate ligand. The formation of a five-membered chelate ring upon coordination to a metal center is plausible, which is often a stabilizing feature in coordination complexes.

The design of ligands derived from this scaffold could involve modification of the methylamino group or transformation of the nitrile functionality. For instance, reduction of the nitrile to a primary amine would yield a diamine ligand. Alternatively, conversion of the nitrile to an oxazoline (B21484) or pyridine (B92270) group would create ligands with different steric and electronic properties.

The rigid cyclobutane backbone could be beneficial in asymmetric catalysis by creating a well-defined chiral pocket around the metal center. If the parent molecule or its derivatives were resolved into their constituent enantiomers, they could serve as chiral ligands for a variety of transition metal-catalyzed reactions, such as asymmetric hydrogenation, hydrosilylation, or cross-coupling.

The table below outlines potential ligand types that could be synthesized from this compound and their potential applications in catalysis.

PrecursorSynthetic TransformationLigand TypePotential Metal ComplexesPotential Catalytic Applications
This compoundReduction of nitrile (e.g., with LiAlH₄)C₄H₇(NHMe)(CH₂NH₂)Rh, Ru, IrAsymmetric Hydrogenation
This compound[2+3] Cycloaddition with an azideAminotetrazoleCu, ZnLewis Acid Catalysis
This compoundHydrolysis of nitrile to amide, then condensationAmino-oxazolinePd, CuAsymmetric Allylic Alkylation
This compoundN-alkylation with a pyridyl-containing groupN,N'-bidentate ligandFe, CoOxidation Catalysis

Computational and Theoretical Chemical Studies of 1 Methylamino Cyclobutane 1 Carbonitrile

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and the nature of its chemical bonds. These methods are used to determine the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. DFT methods, such as those employing the B3LYP functional, are known for providing a good balance between computational cost and accuracy for a wide range of molecular properties, including geometry optimization and energy calculations. optica.org Ab initio methods, like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy by systematically improving upon the Hartree-Fock approximation, though at a greater computational expense. uisek.edu.ecnih.gov

For 1-(Methylamino)cyclobutane-1-carbonitrile, these calculations would typically be initiated with a geometry optimization to find the lowest energy arrangement of atoms. High-level ab initio calculations have been used to accurately describe the structure and energetics of the parent cyclobutane (B1203170) molecule. nih.gov Similar methodologies can be applied to substituted cyclobutanes to understand how the methylamino and nitrile groups influence the geometry of the cyclobutane ring. acs.orgnih.gov DFT calculations, for instance, have been successfully used to study the mechanism of reactions involving cyclobutane derivatives and to rationalize their stereochemical outcomes. nih.gov Furthermore, DFT has been employed to investigate the effects of substituents on the strain of the cyclobutane ring. nih.gov

Computational MethodTypical Application for this compoundKey Insights
DFT (e.g., B3LYP)Geometry optimization, vibrational frequency calculation, reaction mechanism studies. optica.orgnih.govProvides optimized molecular structure, predicted IR spectrum, and energetic pathways for potential reactions.
Ab Initio (e.g., MP2, CCSD(T))High-accuracy energy calculations, determination of rotational barriers, and ring-puckering potentials. uisek.edu.ecnih.govOffers benchmark energetic data and a detailed understanding of conformational dynamics.

The electronic character of this compound is dictated by its molecular orbitals and the distribution of electron density. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily govern the molecule's reactivity. In general, the HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For this molecule, the nitrogen of the methylamino group, with its lone pair of electrons, is expected to contribute significantly to the HOMO.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and delocalization of electrons within a molecule. rsc.org In substituted cyclobutanes, NBO analysis has revealed that hyperconjugative interactions, such as those between σ(C-C) and σ*(C-H) orbitals, play a crucial role in the puckering of the ring. nih.gov For this compound, NBO analysis would likely show a significant polarization of the C-N bonds and the C≡N triple bond, leading to a notable dipole moment. The nitrogen atoms in both the methylamino and nitrile groups would exhibit partial negative charges, while the adjacent carbon atoms would carry partial positive charges. This charge distribution is critical for understanding the molecule's intermolecular interactions and its reactivity profile, particularly in the context of nucleophilic or electrophilic attack.

Conformational Analysis and Dynamic Behavior of the Cyclobutane Ring System

The four-membered cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain. amazonaws.combg.ac.rs The presence of substituents further influences the conformational preferences and dynamic behavior of the ring.

The cyclobutane ring undergoes a dynamic process known as ring puckering or ring inversion, where it rapidly flips between equivalent puckered conformations. amazonaws.combg.ac.rs This process occurs through a planar transition state. The energy barrier for this inversion is relatively low, and for unsubstituted cyclobutane, it has been estimated to be around 1.5 kcal/mol. nih.gov However, substituents on the ring can significantly affect the puckering amplitude and the barrier to inversion. uisek.edu.ec In substituted cyclobutanes, the substituents can adopt either axial or equatorial positions, and the relative stability of these conformers depends on steric and electronic factors. For this compound, the puckering of the ring will be influenced by the steric bulk of the methylamino group and the electronic nature of both the methylamino and nitrile substituents. Computational studies on related substituted cyclobutanes have shown that both the nature and the position of the substituents modulate the conformational preference of the ring. researchgate.net

The substituents on the cyclobutane ring, the methylamino and nitrile groups, also possess rotational freedom around their single bonds. The rotation of the methyl group within the methylamino substituent and the rotation of the entire methylamino group are associated with specific energy barriers. Computational studies on the rotational barriers of methyl groups in other molecules have shown that these barriers are sensitive to the local steric and electronic environment. nih.gov Similarly, the rotation of the amino group has been a subject of theoretical investigation, revealing that the rotational pathway can be complex. uisek.edu.ec

The nitrile group, being linear, does not have a rotational barrier in the same sense as the methylamino group. However, its electronic influence on the conformational energetics of the cyclobutane ring is significant. The rotational barrier for the methylamino group in this compound would be influenced by steric interactions with the cyclobutane ring and the adjacent nitrile group. DFT calculations are a reliable method for predicting these rotational barriers. nih.gov

Conformational FeatureDescriptionInfluencing Factors for this compound
Ring PuckeringThe non-planar conformation of the cyclobutane ring to reduce torsional strain. amazonaws.combg.ac.rsSteric hindrance from the methylamino and nitrile groups; electronic effects of the substituents. uisek.edu.ec
Ring InversionThe dynamic interconversion between two puckered conformations.The energy barrier is influenced by the substituents, which affects the stability of the planar transition state. uisek.edu.ec
Substituent Rotation (Methylamino)Rotation around the C-N bond of the methylamino group.Steric interactions with the cyclobutane ring and the nitrile group; electronic delocalization. uisek.edu.ec

Predictive Modeling of Spectroscopic Properties (e.g., NMR, IR, Mass Spectrometry Fragmentation)

Computational methods are extensively used to predict spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations typically involve a GIAO (Gauge-Including Atomic Orbital) method within a DFT framework. For cyclobutane, theoretical studies have been conducted to rationalize its unique ¹H NMR chemical shift compared to other cycloalkanes. bg.ac.rsnih.gov The predicted chemical shifts for this compound would be influenced by the electronic environment created by the methylamino and nitrile groups.

IR Spectroscopy: The vibrational frequencies in an IR spectrum can be calculated using DFT methods. These calculations provide a set of vibrational modes and their corresponding intensities. For substituted cyclobutanes, specific absorption bands can be correlated with the vibrations of the ring system. optica.orgdtic.mil The predicted IR spectrum for this compound would show characteristic peaks for the N-H stretch of the amino group, C-H stretches of the methyl and cyclobutane groups, and a strong, sharp absorption for the C≡N stretch of the nitrile group.

Mass Spectrometry Fragmentation: While direct prediction of a full mass spectrum is complex, computational chemistry can help rationalize fragmentation pathways. For this compound, the fragmentation is expected to be dominated by alpha-cleavage, a common pathway for amines, where the bond adjacent to the nitrogen atom is broken. libretexts.org This would likely lead to the loss of a propyl radical from the cyclobutane ring, resulting in a prominent fragment ion. The nitrile group can also influence fragmentation, potentially through rearrangements. youtube.com

Spectroscopic TechniquePredicted Feature for this compoundUnderlying Principle
¹H NMRComplex multiplets for cyclobutane protons, a singlet for the methyl group, and a broad singlet for the NH proton.Shielding and deshielding effects from electron-withdrawing nitrile group and electron-donating methylamino group. bg.ac.rsnih.gov
¹³C NMRDistinct signals for the quaternary carbon, cyclobutane methylene (B1212753) carbons, methyl carbon, and the nitrile carbon.The electronic environment of each carbon atom determines its chemical shift.
IR SpectroscopyCharacteristic absorptions for N-H stretch (~3300-3500 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and a strong C≡N stretch (~2220-2260 cm⁻¹). optica.orgdtic.milVibrational modes of the functional groups and the cyclobutane ring.
Mass SpectrometryA molecular ion peak and significant fragment ions resulting from alpha-cleavage next to the amino group. libretexts.orgStability of the resulting carbocations and radical fragments.

Computational Simulation of Reaction Pathways and Mechanistic Intermediates

Computational chemistry, particularly through the use of quantum chemical calculations, offers a powerful lens for examining the formation of this compound at a molecular level. mdpi.com While direct computational studies on this specific molecule are not extensively documented in publicly available literature, the well-established principles of reaction mechanisms, particularly the Strecker synthesis, allow for a detailed theoretical exploration of its formation. researchgate.netmasterorganicchemistry.com Such studies are invaluable for elucidating the energetics and structures of transient species that are often difficult or impossible to observe experimentally. mdpi.comresearchgate.net

The most plausible synthetic route to this compound is a three-component Strecker reaction involving cyclobutanone (B123998), methylamine (B109427), and a cyanide source (like hydrogen cyanide or a salt thereof). masterorganicchemistry.comjk-sci.comvaia.com Computational modeling of this process would typically employ Density Functional Theory (DFT) methods, which provide a good balance between accuracy and computational cost for systems of this size. researchgate.netacs.org

A computational investigation would map the potential energy surface of the reaction, identifying the low-energy pathways from reactants to products. This involves calculating the Gibbs free energies of all relevant species, including reactants, intermediates, transition states, and products.

Postulated Reaction Mechanism and Key Intermediates:

The reaction is generally understood to proceed in two main stages:

Imine Formation: The initial step is the reaction between cyclobutanone and methylamine to form an imine intermediate, N-methylcyclobutylideneamine, with the concurrent elimination of a water molecule. masterorganicchemistry.commasterorganicchemistry.com Computational studies would model the initial nucleophilic addition of methylamine to the carbonyl carbon of cyclobutanone to form a tetrahedral intermediate. Subsequent proton transfer and dehydration would be simulated to yield the imine.

Cyanide Addition: The second stage involves the nucleophilic addition of the cyanide ion to the imine carbon. rsc.orgnih.gov This step is crucial as it forms the carbon-carbon bond and establishes the α-aminonitrile structure. nih.gov Theoretical calculations can determine the activation barrier for this addition and the stereochemistry of the resulting product.

Computational Data Tables:

The following tables represent the type of data that would be generated from a DFT study (e.g., at the B3LYP/6-31G(d) level of theory) of the reaction. The values are hypothetical but illustrative of what would be expected for such a reaction pathway.

Table 1: Calculated Relative Energies of Stationary Points in the Formation of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
R Cyclobutanone + Methylamine + HCN0.0
Int1 Tetrahedral Intermediate (from amine addition)+5.2
TS1 Transition State for Imine Formation (Water Elimination)+18.5
Int2 Imine (N-methylcyclobutylideneamine) + H₂O-2.3
TS2 Transition State for Cyanide Addition+8.7
P This compound-15.6

This interactive table showcases the energetic landscape of the reaction. Lower relative energies indicate more stable species.

Detailed Research Findings from Theoretical Studies:

A comprehensive computational study would provide detailed insights into several aspects of the reaction:

Transition State Geometries: The precise three-dimensional arrangement of atoms at the peak of the reaction barrier (the transition state) can be visualized. For instance, in TS2 , the calculations would show the cyanide ion approaching the imine carbon at a specific angle (e.g., the Bürgi-Dunitz angle), and the partial formation of the new C-C bond. acs.org

Kinetic vs. Thermodynamic Control: By comparing the activation energies for different potential pathways, computational models can predict which products are formed fastest (kinetic control) and which are the most stable (thermodynamic control). For example, the potential for ring-opening of the cyclobutane moiety could be assessed by calculating the activation barrier for such a process and comparing it to the barrier for the desired Strecker reaction. nih.govacs.org

Solvent Effects: The reaction is typically carried out in a solvent. Computational models can incorporate the effects of the solvent (e.g., water, methanol) using implicit or explicit solvent models. This is crucial as the solvent can significantly influence the energies of charged species and transition states, thereby affecting the reaction rate and mechanism. rsc.org

Table 2: Key Geometric Parameters of a Postulated Transition State (TS2) for Cyanide Addition

ParameterDescriptionCalculated Value (Å)
C(imine)-CNDistance between imine carbon and cyanide carbon2.15
C=NImine bond length1.30
N-C(methyl)Methylamine nitrogen-carbon bond length1.48
C-C(ring)Average cyclobutane C-C bond length1.55

This interactive table highlights the key bond distances in the transition state for the crucial cyanide addition step.

Strategic Applications of 1 Methylamino Cyclobutane 1 Carbonitrile in Advanced Organic Synthesis

1-(Methylamino)cyclobutane-1-carbonitrile as a Chiral or Achiral Building Block for Complex Molecules

The cyclobutane (B1203170) motif is a recurring structural element in a variety of natural products and bioactive molecules. researchgate.netnih.govrsc.org The inherent ring strain of cyclobutane derivatives makes them useful in organic synthesis, as the ring can be selectively modified. baranlab.org The presence of both an amino group and a nitrile group in this compound provides multiple reaction sites for constructing more complex structures.

Construction of Nitrogen-Containing Heterocyclic Systems

α-Aminonitriles are recognized as versatile building blocks for the synthesis of a wide array of nitrogen heterocycles. nih.gov The bifunctional nature of these compounds allows them to react as both α-amino carbanions and iminium ions, providing diverse pathways to heterocyclic systems. nih.gov Nitrogen-containing heterocycles are of significant interest due to their prevalence in natural products, pharmaceuticals, and other biologically active compounds. rsc.orgresearchgate.netnih.gov

The general reactivity of α-aminonitriles can be harnessed to construct various heterocyclic rings. For instance, the nitrile group can undergo cyclization reactions with the amino group or other introduced functionalities. While specific examples detailing the cyclization of this compound are not prevalent in readily accessible literature, the established reactivity of the aminonitrile group suggests its potential in forming spiro- or fused heterocyclic systems where the cyclobutane ring is a key structural component. The development of novel synthetic methods for nitrogen-containing heterocycles is an ongoing area of research. frontiersin.org

Synthesis of Defined Stereochemical Scaffolds and Frameworks

The stereocontrolled synthesis of cyclobutane derivatives is a significant challenge and a sought-after goal in organic chemistry due to the prevalence of stereochemically complex cyclobutanes in natural products. researchgate.netnih.govacs.org The rigid, puckered conformation of the cyclobutane ring provides a three-dimensional framework that can be used to control the spatial arrangement of substituents. baranlab.org

The synthesis of cyclobutane-containing molecules with defined stereochemistry has been approached through various methods, including photochemical [2+2] cycloadditions and stereoselective functionalization of pre-existing cyclobutane rings. nih.govresearchgate.net While this compound is achiral, its derivatives can possess stereocenters. For example, reactions at the carbon bearing the amino and nitrile groups can potentially create a quaternary stereocenter. The development of enantioselective methods to synthesize and functionalize cyclobutane derivatives is an active area of research, with applications in creating building blocks for peptidomimetics and other complex molecules. chemistryviews.org

Role in the Synthesis of Advanced Intermediates

Cyclobutane derivatives serve as versatile intermediates in organic synthesis, often undergoing ring-opening or ring-expansion reactions to afford other cyclic or acyclic structures. researchgate.net The strain energy of the four-membered ring facilitates these transformations. baranlab.org

This compound can be envisioned as a precursor to a variety of advanced intermediates. For example, hydrolysis of the nitrile group would yield the corresponding carboxylic acid, 1-(methylamino)cyclobutane-1-carboxylic acid, a cyclobutane β-amino acid derivative. chemistryviews.orguni.lu These types of amino acids are valuable in medicinal chemistry. Furthermore, the nitrile group itself can be transformed into other functional groups, such as amines or ketones, expanding the synthetic utility of the molecule. The ability to undergo these transformations makes cyclobutane derivatives valuable starting materials for the synthesis of complex target molecules. researchgate.net

Integration into Novel Polymeric Materials and Supramolecular Assemblies

The unique properties of cyclobutane-containing compounds also lend themselves to applications in materials science, particularly in the development of novel polymers and supramolecular structures.

Monomer or Ligand in Polymerization Reactions

Cyclobutane-based polymers are of interest for creating sustainable polyester (B1180765) and polyamide materials. nih.gov One of the primary methods for synthesizing cyclobutane-containing polymers is through the [2+2] photocycloaddition of olefins. nih.gov While this is a common approach, other polymerization techniques involving cyclobutane derivatives exist. For instance, ring-opening metathesis polymerization (ROMP) of cyclobutene (B1205218) derivatives is another route to polymers with repeating cyclobutane units in their backbone. acs.org

Although direct polymerization of this compound has not been specifically documented in the reviewed literature, its functional groups offer potential for incorporation into polymeric structures. The amino group could be used in step-growth polymerizations to form polyamides or polyimines. The nitrile group is also known to participate in polymerization reactions, as seen with acrylonitrile. ebsco.com The cyclobutane unit would impart rigidity and specific conformational properties to the resulting polymer chain.

Design of Materials with Specific Optical or Electronic Properties

The incorporation of strained ring systems and specific functional groups into materials can influence their physical and chemical properties. While there is no specific information found regarding the optical or electronic properties derived from this compound, the general class of cyclobutane derivatives has been explored in materials science.

The rigid nature of the cyclobutane ring can affect the packing and morphology of materials, which in turn can influence properties like conductivity and light emission. The nitrile group is a polar functional group that can introduce specific intermolecular interactions and potentially influence the electronic characteristics of a material. Further research would be needed to explore the potential of this specific compound in designing materials with targeted optical or electronic functionalities.

Development of this compound for Analytical Chemistry Methodologies

The unique structural features of this compound, which include a compact cyclobutane ring, a tertiary amine, and a nitrile group, present distinct characteristics that are valuable in the development of analytical chemistry methodologies. While specific, dedicated studies on this compound's analytical applications are not extensively documented in publicly available literature, its utility can be inferred from established principles and the analysis of structurally related aminonitriles and cyclobutane derivatives. nih.govsci.am The development of analytical methods for such compounds is crucial for quality control during synthesis, for metabolic studies, and for its potential use as a building block in more complex molecules.

The presence of a basic methylamino group and a polar nitrile functionality on a rigid cyclobutane scaffold suggests that chromatographic and spectroscopic techniques would be the primary methods for its characterization and quantification. nih.govresearchgate.net The development of these methods would focus on achieving adequate separation from potential impurities and degradation products, as well as establishing sensitive and specific detection.

Use as a Reference Standard in Chromatographic Method Development

A reference standard is a highly purified compound used as a measurement benchmark in analytical chemistry. The development of this compound as a reference standard is a critical step for ensuring the accuracy and reliability of any quantitative analysis involving this molecule.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile compounds like this compound. mdpi.com Given the compound's basic nature due to the methylamino group, reversed-phase HPLC would be a suitable method. The selection of the stationary phase, mobile phase composition, and detector are critical for developing a robust method.

Stationary Phase: A C18 or C8 column would likely provide sufficient retention and separation from non-polar impurities. For separating closely related impurities, more specialized columns, such as those with polar-embedded groups, could be explored to enhance selectivity.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be employed. The pH of the aqueous phase would be a critical parameter to control the retention and peak shape of the basic analyte. Operating at a pH below the pKa of the methylamino group would ensure it is protonated, leading to good peak symmetry and retention on a reversed-phase column.

Detection: Due to the absence of a strong chromophore in the molecule's core structure, UV detection at low wavelengths (around 200-210 nm) could be utilized, although this may lack specificity. More specific and sensitive detection can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS). nih.govacs.org LC-MS would not only provide quantification but also structural confirmation of the analyte.

Illustrative HPLC Method Parameters:

The following table provides a hypothetical set of starting parameters for the HPLC analysis of this compound, based on common practices for similar aminonitrile compounds.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterControls pH to ensure protonation of the amine for good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 15 minutesTo elute a range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Column Temp. 30 °CEnsures reproducible retention times.
Detection Mass Spectrometry (ESI+)Provides high sensitivity and specificity for the amine-containing compound.
Disclaimer: This table presents illustrative data based on general chromatographic principles for aminonitriles and does not represent experimentally validated data for this compound.

The establishment of this compound as a reference standard would involve its thorough characterization to confirm its identity and purity using a suite of analytical techniques, including NMR, MS, and elemental analysis. The certified reference standard would then be used for the validation of the developed HPLC method, assessing parameters such as linearity, accuracy, precision, and specificity.

Application in the Validation of Advanced Spectroscopic Techniques

The distinct spectroscopic signatures of this compound make it a potentially useful compound for the validation and calibration of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals corresponding to the methylamino, cyclobutane, and nitrile functionalities. The relatively rigid four-membered ring can lead to complex splitting patterns for the cyclobutane protons, which can be used to validate the resolution and accuracy of high-field NMR spectrometers. The chemical shifts of the carbons and protons would be sensitive to the solvent environment, a property that could be exploited in studies of solute-solvent interactions. canterbury.ac.nz

Infrared (IR) and Raman Spectroscopy:

The nitrile group (C≡N) has a characteristic sharp and relatively intense vibrational band in a region of the IR and Raman spectra that is often free from other interfering absorptions (around 2250-2200 cm⁻¹). researchgate.netbohrium.com This makes the nitrile stretch an excellent vibrational probe. The precise frequency of this band is sensitive to the local electronic environment. acs.org Therefore, this compound could be used as a standard to calibrate the frequency axis of IR and Raman spectrometers. Furthermore, changes in the nitrile stretching frequency upon interaction with other molecules could be used to validate theoretical models that correlate spectral shifts with intermolecular interactions. acs.org

Mass Spectrometry (MS):

In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), this compound would readily form a protonated molecule [M+H]⁺ due to the basicity of the methylamino group. The accurate mass of this ion can be used for the calibration and validation of high-resolution mass spectrometers. The fragmentation pattern of the molecule under collision-induced dissociation (CID) in MS/MS experiments would yield specific product ions, which could be used to validate the performance of tandem mass spectrometers and to develop fragmentation libraries for the identification of related compounds.

Illustrative Spectroscopic Data:

The following table summarizes the expected key spectroscopic features for this compound, which would be confirmed during its establishment as a reference material.

Spectroscopic TechniqueKey FeatureExpected Chemical Shift / Wavenumber / m/z
¹H NMR -CH₃~2.4 ppm (singlet)
Cyclobutane Protons~1.8 - 2.6 ppm (multiplets)
¹³C NMR C≡N~120 ppm
Quaternary Carbon~45 ppm
-CH₃~30 ppm
IR Spectroscopy C≡N Stretch~2240 cm⁻¹
N-H Stretch~3300 cm⁻¹ (secondary amine)
Mass Spectrometry (ESI+) [M+H]⁺111.0917 (calculated for C₆H₁₁N₂⁺)
Disclaimer: This table presents expected data based on general spectroscopic principles and data for analogous compounds. It does not represent experimentally validated data for this compound.

The use of this compound in the validation of these spectroscopic techniques would contribute to ensuring the quality and reliability of data generated for a wide range of chemical analyses.

Advanced Analytical Methodologies for Comprehensive Characterization of 1 Methylamino Cyclobutane 1 Carbonitrile

High-Resolution Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

To unambiguously determine the molecular structure of 1-(Methylamino)cyclobutane-1-carbonitrile, a suite of high-resolution spectroscopic techniques is employed. Each method provides a unique piece of the structural puzzle, and their combined application allows for a detailed and confirmed structural assignment.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR spectroscopy is a powerful tool for mapping the connectivity of atoms within a molecule. nih.gov For this compound, experiments such as COSY, HSQC, and HMBC are instrumental in confirming the carbon framework and the placement of the methylamino and nitrile groups.

Correlation SpectroscopY (COSY): This 2D NMR experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the protons of the cyclobutane (B1203170) ring, helping to establish their connectivity. For instance, the protons on adjacent carbons in the cyclobutane ring would exhibit cross-peaks, confirming the ring structure.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. In an edited HSQC, the signals for CH₂ groups appear out of phase with CH and CH₃ groups, allowing for their distinction. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This technique is particularly useful for identifying quaternary carbons, such as the C1 carbon of the cyclobutane ring bonded to the nitrile and methylamino groups. Correlations would be expected between the methyl protons of the methylamino group and the C1 carbon, as well as the carbon of the methyl group itself.

NMR Technique Purpose for this compound Expected Correlations
COSY To establish proton-proton connectivity within the cyclobutane ring.Cross-peaks between adjacent methylene (B1212753) protons on the cyclobutane ring.
HSQC To assign carbon signals by correlating them to their directly attached protons.Correlations between cyclobutane protons and their corresponding carbons; correlation between methyl protons and the methyl carbon.
HMBC To confirm the overall structure by identifying long-range proton-carbon connectivities, especially to the quaternary carbon.Correlations from the methylamino protons to the quaternary C1 carbon and the methyl carbon; correlations from the cyclobutane protons to adjacent and geminal carbons.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula. nih.gov For this compound (C₆H₁₀N₂), the expected monoisotopic mass is approximately 110.0844 u. uni.lunih.gov HRMS can confirm this with a high degree of precision.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways could include the loss of the nitrile group, the methylamino group, or cleavage of the cyclobutane ring.

Ion m/z (Predicted) Possible Fragmentation Pathway
[M+H]⁺111.0922Protonated molecular ion
[M-CN]⁺84.0813Loss of the nitrile radical
[M-CH₃NH]⁺80.0500Loss of the methylamino radical

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. spectroscopyonline.com These two techniques are often complementary. researchgate.net

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, key absorption bands would be expected for the N-H stretch of the secondary amine, the C≡N stretch of the nitrile group, and the C-H stretches of the aliphatic cyclobutane ring and methyl group.

Raman Spectroscopy: Raman spectroscopy would also be sensitive to these vibrations. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the cyclobutane ring may also be more prominent in the Raman spectrum. youtube.com

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H (amine)Stretch3300-3500 (broad)IR
C-H (aliphatic)Stretch2850-3000IR, Raman
C≡N (nitrile)Stretch2220-2260 (sharp)IR, Raman
C-NStretch1020-1250IR
N-HBend1550-1650IR

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography can provide the ultimate proof of structure. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding bond lengths, bond angles, and torsional angles with very high precision. This would definitively confirm the connectivity and conformation of the cyclobutane ring in the solid state.

Chiroptical Spectroscopic Methods for Stereochemical Analysis (e.g., Circular Dichroism)

The structure of this compound does not possess a stereocenter, and the molecule is achiral. Therefore, it will not exhibit optical activity, and techniques such as Circular Dichroism (CD) spectroscopy are not applicable for its stereochemical analysis. wikipedia.org CD spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. wikipedia.orgspringernature.com

Advanced Chromatographic and Hyphenated Techniques for Purification and Purity Assessment

The purification and assessment of purity of this compound are critical steps. Advanced chromatographic techniques are essential for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the compound. By using a suitable stationary phase (e.g., C18) and mobile phase, a sharp, symmetrical peak for the compound of interest should be observed. The purity can be quantified by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Given the likely volatility of this compound, GC is another viable technique for purity analysis. It offers high resolution and can be coupled to a mass spectrometer (GC-MS) for simultaneous separation and identification of the main component and any impurities.

Hyphenated Techniques (LC-MS, GC-MS): The coupling of chromatographic methods with mass spectrometry (LC-MS, GC-MS) is exceptionally powerful. It allows for the separation of the compound from any impurities, and the mass spectrometer provides mass information for each separated component, aiding in their identification. This is particularly useful for characterizing minor impurities that may not be readily identifiable by other methods.

Technique Application Information Obtained
HPLC Purity assessment and purification.Retention time, peak purity, quantification.
GC Purity assessment for volatile compounds.Retention time, peak purity, quantification.
LC-MS Separation and identification of the compound and non-volatile impurities.Chromatographic separation with mass-to-charge ratio of each component.
GC-MS Separation and identification of the compound and volatile impurities.Chromatographic separation with mass spectra of each component.

Chiral Chromatography for Enantiomeric Purity Determination

The synthesis of this compound can result in a racemic mixture of enantiomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the development of robust chiral separation methods is critical. phenomenex.com High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective technique for this purpose. yakhak.org

The selection of an appropriate CSP is paramount for achieving enantiomeric resolution. yakhak.org For compounds structurally similar to this compound, which contains a secondary amine and a nitrile group on a cyclobutane ring, several types of CSPs have shown efficacy. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and widely used for resolving a broad range of chiral compounds. yakhak.orgeijppr.com Additionally, macrocyclic glycopeptide-based CSPs, like those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for the separation of underivatized amino acids and related polar compounds, making them a suitable option for this analysis. sigmaaldrich.comsigmaaldrich.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. chiralpedia.com The stability of these complexes differs for each enantiomer, leading to different retention times on the chromatographic column and thus, separation. eijppr.com

Illustrative Chiral HPLC Method:

Due to the lack of publicly available, specific chiral separation data for this compound, the following table outlines a hypothetical but scientifically plausible HPLC method based on the successful separation of analogous chiral amines and amino acid derivatives. yakhak.orgchiraltech.com

ParameterCondition
Column Chiralpak® IE (amylose tris(3,5-dichlorophenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Hexane/2-Propanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Expected Outcome Baseline resolution of the two enantiomers

This table is an illustrative example based on methods for structurally similar compounds.

Method validation would be performed in accordance with ICH guidelines to ensure the method is suitable for its intended purpose, assessing parameters such as specificity, linearity, precision, accuracy, and robustness. yakhak.org

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. thermofisher.com These impurities can originate from starting materials, by-products of the synthesis, or degradation products. Both GC-MS and LC-MS are powerful hyphenated techniques essential for this task, offering the high separation efficiency of chromatography coupled with the sensitive and specific detection capabilities of mass spectrometry. thermofisher.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideally suited for the analysis of volatile and semi-volatile organic impurities. thermofisher.com Potential volatile impurities in the synthesis of this compound could include residual solvents or low molecular weight by-products. Headspace GC-MS is a particularly useful technique for analyzing residual solvents without injecting the non-volatile API, which could contaminate the system. chromatographyonline.com

For less volatile impurities, derivatization might be necessary to increase their volatility and thermal stability for GC analysis. nih.gov

Potential Volatile Impurities and Illustrative GC-MS Parameters:

Potential ImpurityRationale
Cyclobutanone (B123998)Starting material for a potential synthetic route
Methylamine (B109427)Reagent
Acetonitrile (B52724)Solvent or reactant
DiethylamineCatalyst or reagent
GC-MS ParameterCondition
Column DB-5ms (5% Phenyl-methylpolysiloxane)
Dimensions 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min
Injector Temp. 250 °C
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quad Temp. 150 °C
Scan Range m/z 35-400

This table presents a general-purpose method for screening volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the cornerstone for analyzing non-volatile and thermally labile impurities. mdpi.com Given the structure of this compound, potential non-volatile impurities could include unreacted starting materials, intermediates, over-reacted products, or dimers.

Reversed-phase HPLC is a common separation mode, often using C18 columns. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. mdpi.comnih.gov Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound and its potential impurities, often resulting in the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ions to elucidate their structures. researchgate.net

Potential Non-Volatile Impurities and Illustrative LC-MS Parameters:

Potential ImpurityRationale
1-Aminocyclobutane-1-carbonitrilePrecursor
1-(Methylamino)cyclobutane-1-carboxamideHydrolysis product of the nitrile
Dimeric speciesBy-product from side reactions
LC-MS ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
MS Ion Source Electrospray Ionization (ESI), Positive Mode
Scan Range m/z 50-1000
Data Acquisition Full Scan and Data-Dependent MS/MS

This table provides an illustrative LC-MS method for profiling non-volatile impurities.

By employing these advanced analytical methodologies, a comprehensive characterization of this compound can be achieved, ensuring its suitability for use in further pharmaceutical manufacturing.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(methylamino)cyclobutane-1-carbonitrile, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination of cyclobutane precursors. For example, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride can be prepared by reacting methyl 1-aminocyclobutanecarboxylate with methylating agents like methyl iodide in the presence of a base (e.g., NaHCO₃) . Key optimization parameters include temperature (room temperature to reflux), solvent choice (e.g., ethyl acetate or methanol), and stoichiometric ratios of reagents to maximize yield (e.g., 80% yield achieved in Reference Example 87 of ). NMR spectroscopy (¹H, ¹³C) is critical for verifying structural integrity and purity .

Q. How is this compound characterized spectroscopically, and what key peaks are observed?

  • Methodological Answer : ¹H NMR analysis in CDCl₃ or DMSO-d₆ reveals characteristic signals:

  • Cyclobutane protons: Multiplets at δ 2.02–2.77 ppm (methylene groups) .
  • Methylamino protons: Singlet at δ ~3.15 ppm (N–CH₃) .
  • Carbonitrile group: Confirmed via IR (C≡N stretch ~2200 cm⁻¹) or ¹³C NMR (δ ~120 ppm) .
    • Advanced techniques like ESI-MS (e.g., m/z = 189.1 [M+H]⁺ in ) further validate molecular weight.

Advanced Research Questions

Q. How can contradictory NMR data across studies inform structural reassessment or reaction mechanism hypotheses?

  • Methodological Answer : Discrepancies in chemical shifts (e.g., methylamino protons at δ 3.15 vs. δ 2.56–2.31 in vs. 4) may arise from solvent effects, protonation states, or steric interactions. For example, DMSO-d₆ can deshield protons compared to CDCl₃ . Researchers should:

  • Cross-reference solvent systems and pH conditions .
  • Perform variable-temperature NMR to assess conformational flexibility .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies improve regioselectivity in the synthesis of methylamino-substituted cyclobutane derivatives?

  • Methodological Answer : Regioselectivity challenges arise during cyclobutane ring functionalization. Strategies include:

  • Steric directing groups : Bulky substituents on the cyclobutane ring can guide methylation to the desired position .
  • Catalytic control : Transition metal catalysts (e.g., Pd or Cu) enable selective C–N bond formation .
  • Computational modeling : DFT calculations predict favorable reaction pathways and transition states to optimize conditions .

Q. How do reaction impurities (e.g., nitro byproducts) impact downstream applications, and what purification methods are effective?

  • Methodological Answer : Nitro-containing intermediates (e.g., 1-(3-nitro-4-hydroxyphenyl) derivatives in ) may persist as impurities. Mitigation steps:

  • Chromatographic purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane .
  • Recrystallization : Solvent pairs like ethanol/water can isolate pure products (94% yield achieved in , Step E).
  • HPLC-MS monitoring : Detect and quantify impurities at trace levels (<0.1%) for pharmaceutical-grade synthesis .

Methodological Considerations

  • Experimental Design : Always include control reactions (e.g., omitting the methylating agent) to confirm product identity .
  • Data Validation : Cross-check NMR assignments with computational predictions (e.g., ChemDraw or Gaussian simulations) .
  • Safety Protocols : Handle nitriles and methylating agents in fume hoods with PPE (gloves, goggles) due to toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(Methylamino)cyclobutane-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(Methylamino)cyclobutane-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.